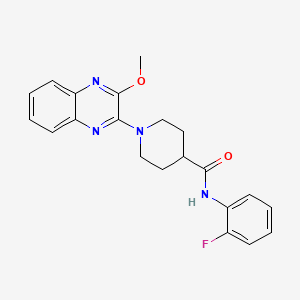
N-(2-fluorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a quinoxaline moiety, and a fluorophenyl group, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Moiety: This can be achieved by condensing an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Ring: The quinoxaline intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2-fluorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
N-(2-fluorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of N-(2-fluorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the quinoxaline moiety contributes to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
- N-(2-chlorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
- N-(2-bromophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
- N-(2-methylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
Uniqueness
N-(2-fluorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C21H21FN4O2 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H21FN4O2/c1-28-21-19(23-17-8-4-5-9-18(17)25-21)26-12-10-14(11-13-26)20(27)24-16-7-3-2-6-15(16)22/h2-9,14H,10-13H2,1H3,(H,24,27) |
InChIキー |
WCDQWEZPGJJZAU-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11225196.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11225198.png)
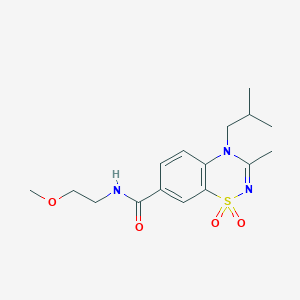

![Methyl 3-[(3,4-dimethoxyphenyl)carbamoyl]-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11225223.png)
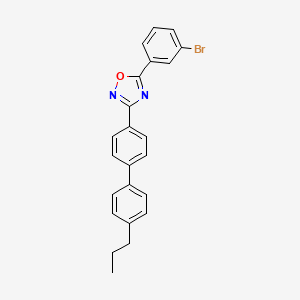
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B11225231.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11225247.png)
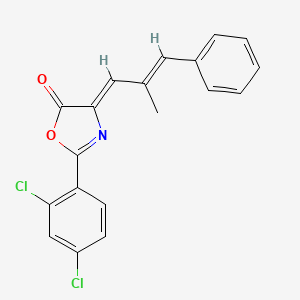
![2,3-dihydro-1H-indol-1-yl[1-(3-ethoxyquinoxalin-2-yl)piperidin-4-yl]methanone](/img/structure/B11225250.png)
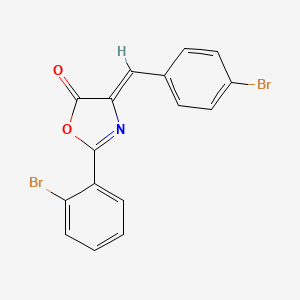
![N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11225258.png)
![1-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11225261.png)
![{1-[1-(2,6-Dimethyl-phenyl)-1H-tetrazol-5-yl]-cyclohexyl}-p-tolyl-amine](/img/structure/B11225262.png)
